Acide 2-éthylisonicotinique

Vue d'ensemble

Description

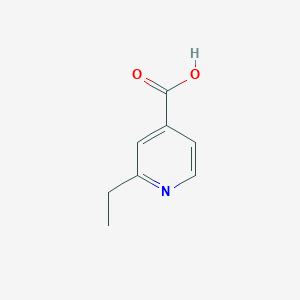

2-Ethylisonicotinic acid is a pyridinemonocarboxylic acid that features an ethyl substituent at the 2-position on the pyridine ring. This compound is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and industrial processes .

Applications De Recherche Scientifique

2-Ethylisonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Derivatives of 2-ethylisonicotinic acid are explored for their therapeutic potential, particularly in the treatment of infectious diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

Target of Action

2-Ethylisonicotinic acid is a derivative of isonicotinic acid . Isoniazid, a drug used to treat mycobacterial infections, is a prodrug that must be activated by bacterial catalase . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii

Mode of Action

The mode of action of isoniazid involves the inhibition of the synthesis of mycolic acids, an essential component of the bacterial cell wall . Once activated, isoniazid inhibits the synthesis of mycoloic acids, leading to bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . The mode of action of 2-Ethylisonicotinic acid may be similar, but this needs to be confirmed by further studies.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria or inhibit their growth.

Pharmacokinetics

It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes

Result of Action

Based on its structural similarity to isonicotinic acid and its derivatives, it may have bactericidal or bacteriostatic effects on mycobacteria

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Ethylisonicotinic acid are not well-studied. As a derivative of isonicotinic acid, it may share some biochemical properties with its parent compound. Isonicotinic acid is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that changes in cellular metabolism can occur due to the presence of certain metabolites . The specific effects of 2-Ethylisonicotinic acid on cell function, cell signaling pathways, gene expression, and cellular metabolism are areas of active research.

Molecular Mechanism

It is known to be a metabolite , suggesting it may play a role in metabolic processes

Metabolic Pathways

As a metabolite, it is likely involved in metabolic processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-ethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with ethyl halides under basic conditions to introduce the ethyl group at the 2-position .

Industrial Production Methods: Industrial production methods for 2-ethylisonicotinic acid often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include ethyl-substituted pyridine derivatives, alcohols, and various substituted carboxylic acids .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 4-position.

Nicotinic Acid:

Picolinic Acid: A pyridinecarboxylic acid with the carboxyl group at the 2-position.

Uniqueness: 2-Ethylisonicotinic acid is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Activité Biologique

2-Ethylisonicotinic acid (EINA) is a derivative of isonicotinic acid, which has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of EINA, including its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

2-Ethylisonicotinic acid has the molecular formula and a molecular weight of approximately 153.16 g/mol. Its structure features a pyridine ring with an ethyl group at the 2-position and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.

EINA exhibits various biological activities, primarily through its interaction with biological pathways:

- Antimicrobial Activity : EINA has shown promising results in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The thioamide derivative of EINA has been studied for its potential as a tuberculostatic agent, suggesting that it may play a role in tuberculosis treatment by disrupting bacterial metabolism .

- Anti-inflammatory Effects : Research indicates that EINA may modulate inflammatory pathways. In vitro studies have demonstrated that EINA can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

- Metabolic Regulation : EINA has been implicated in metabolic pathways related to ischemic injury. Studies using human umbilical vein endothelial cells (HUVECs) indicate that EINA may influence arginine metabolism, which is critical in managing oxidative stress and apoptosis during ischemic conditions .

Therapeutic Applications

The therapeutic potential of EINA extends to several areas:

- Tuberculosis Treatment : The thioamide form of EINA has been evaluated for its effectiveness against tuberculosis. Its mechanism involves inhibiting the growth of mycobacteria by targeting specific metabolic pathways essential for bacterial survival .

- Cardiovascular Health : Given its role in modulating oxidative stress and apoptosis in endothelial cells, EINA may have applications in cardiovascular medicine, particularly in conditions related to ischemia and oxidative injury .

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of EINA found that it significantly inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. The thioamide derivative was particularly effective against Mycobacterium tuberculosis, suggesting its potential as an alternative treatment option for resistant strains .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, EINA was shown to reduce levels of inflammatory markers in HUVECs subjected to oxidative stress. This suggests that EINA could be beneficial in managing conditions characterized by chronic inflammation, such as atherosclerosis .

Data Summary Table

| Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|

| Antimicrobial | Inhibition of bacterial metabolism | Tuberculosis treatment |

| Anti-inflammatory | Modulation of pro-inflammatory cytokines | Management of inflammatory diseases |

| Metabolic regulation | Influence on arginine metabolism | Cardiovascular health |

Propriétés

IUPAC Name |

2-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQSPCQYCXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435857 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-96-3 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-ethylisonicotinic acid thioamide (ethionamide) in living organisms?

A1: Research indicates that when ethionamide (2-ethyl-4-thiocarbamoylpyridine) is orally administered, it undergoes extensive metabolic conversion in the body. A key transformation is its interconversion with its sulfoxide form, ethionamide sulfoxide. This interconversion occurs rapidly, with both compounds detectable in the bloodstream within 15 minutes of administration, regardless of which form was initially ingested []. This suggests an active metabolic equilibrium between these two forms.

Q2: Does the structure of 2-ethylisonicotinic acid thioamide impact its activity against Mycobacterium tuberculosis?

A2: While the provided abstracts don't delve into specific structure-activity relationship details for 2-ethylisonicotinic acid thioamide, they highlight its potent antimycobacterial activity, particularly against strains resistant to isoniazid [, , ]. This suggests that the structural modifications present in this compound, compared to isoniazid, contribute to its unique activity profile and ability to overcome resistance mechanisms. Further research exploring modifications to the thioamide or the 2-ethyl substituent could elucidate the key structural features responsible for its activity and guide the development of novel analogs with improved efficacy.

Q3: What are the potential benefits of 2-ethylisonicotinic acid thioamide in treating tuberculosis?

A3: The provided research suggests that 2-ethylisonicotinic acid thioamide, known as ethionamide, holds promise as an antituberculosis treatment, especially against drug-resistant strains. The fact that it demonstrates activity against isoniazid-resistant bacilli [] highlights its potential to address the growing challenge of multidrug-resistant tuberculosis. This characteristic makes it a valuable asset in combating infections where first-line treatments like isoniazid are no longer effective.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.